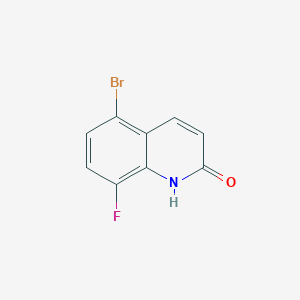![molecular formula C26H25FN6O2S B2618006 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1223779-04-1](/img/new.no-structure.jpg)
2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C26H25FN6O2S and its molecular weight is 504.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of action
Compounds with similar structures have been found to inhibit certain kinases, such as c-Met kinase . These kinases play crucial roles in cellular processes like growth, proliferation, and survival.
Mode of action
The compound might bind to the active site of its target kinase, preventing the kinase from phosphorylating its substrates and thus inhibiting its activity .
Biochemical pathways
By inhibiting its target kinase, the compound could affect various signaling pathways that the kinase is involved in, such as the PI3K/AKT/mTOR pathway, which is important for cell survival and proliferation .
Pharmacokinetics
The ADME properties of the compound would depend on various factors, including its chemical structure and the characteristics of the biological system it’s introduced to. These properties would determine the compound’s bioavailability, half-life, and potential for toxicity .
Result of action
The inhibition of the target kinase could lead to decreased cell proliferation and potentially induce apoptosis, which could be beneficial in the treatment of diseases characterized by excessive cell growth, such as cancer .
Action environment
The efficacy and stability of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other substances that could interact with the compound .
Properties
CAS No. |
1223779-04-1 |
|---|---|
Molecular Formula |
C26H25FN6O2S |
Molecular Weight |
504.58 |
IUPAC Name |
2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C26H25FN6O2S/c1-3-4-13-35-20-9-6-18(7-10-20)22-15-23-25-29-30-26(32(25)11-12-33(23)31-22)36-16-24(34)28-19-8-5-17(2)21(27)14-19/h5-12,14-15H,3-4,13,16H2,1-2H3,(H,28,34) |
InChI Key |
ITKZEQNOMGFSCR-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC(=C(C=C5)C)F)C3=C2 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2617926.png)
![4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2617927.png)
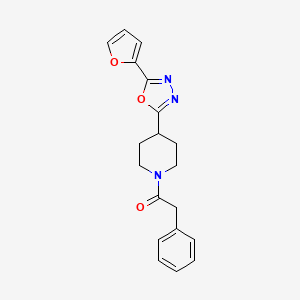
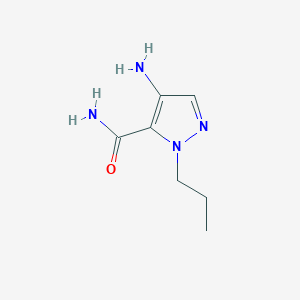

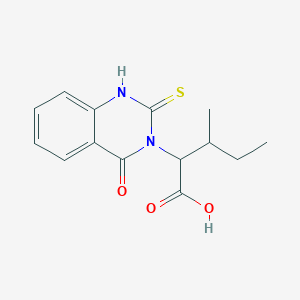
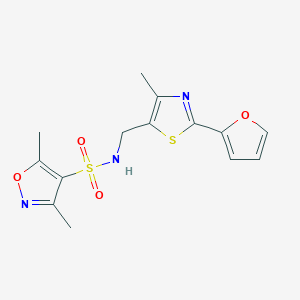
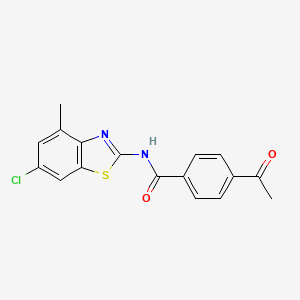
![2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2617939.png)
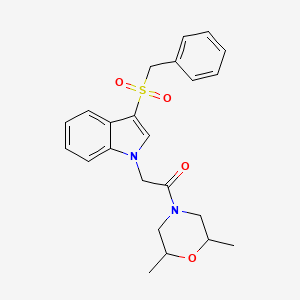
![1-(2,4-dichlorobenzyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B2617942.png)
